molecular formula C9H9NO B104545 3-Ethenylbenzamide CAS No. 16260-62-1

3-Ethenylbenzamide

Cat. No. B104545
CAS RN: 16260-62-1
M. Wt: 147.17 g/mol
InChI Key: XCWZMZNDYXEKIX-UHFFFAOYSA-N
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Description

3-Ethenylbenzamide, also known as 4-ethenylbenzamide, is a compound with the molecular weight of 147.18 . It is also referred to by its CAS Number: 3661-73-2 .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes 3-Ethenylbenzamide, can be achieved through atom transfer radical copolymerization of an achiral styrenic monomer, N,N-dimethyl-4-ethenylbenzamide (M-StN), and a chiral bulky vinylterphenyl monomer . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 3-Ethenylbenzamide can be analyzed using various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Tools like MolView can be used to convert the structural formula into a 3D model .


Chemical Reactions Analysis

The chemical reactions involving benzamides, including 3-Ethenylbenzamide, typically involve the reaction between carboxylic acids and amines at high temperatures . The Lewis acidic ionic liquid immobilization was carried out through the reaction between 1-(3-triethoxysilyl)-propyl-3-methylimidazolium chloride molecules and the hydroxy groups of diatomaceous earth surfaces, followed by the addition of zirconium (IV) chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Ethenylbenzamide are essential to understand its function as a biomaterial . These properties include color, density, hardness, and melting and boiling points . The density of a compound can be a very useful parameter for identifying an element .

Scientific Research Applications

1. DNA Repair and Toxicity Modulation

3-Aminobenzamide, a derivative structurally related to 3-Ethenylbenzamide, has been studied for its role in DNA repair mechanisms. It acts as a potent inhibitor of nuclear poly ADP-ribosyl synthetase, which is involved in DNA repair processes. Studies have shown that 3-Aminobenzamide can alter the toxic and transforming effects of certain chemicals on cells, highlighting its importance in understanding DNA damage and repair mechanisms (Lubet et al., 1984).

2. Cancer Research and Carcinogenicity Studies

Research has also focused on the carcinogenicity of compounds like o-ethoxybenzamide (ethenzamide), a chemical used as an antipyretic anodyne. A study conducted on mice fed with o-ethoxybenzamide found significant increases in the incidence of liver cell tumors, indicating its potential risks and carcinogenic properties. This study contributes to the understanding of chemical-induced carcinogenesis (Naito et al., 1986).

3. Anti-Ulcer Drug Research

Benzamide derivatives have been investigated for their potential anti-ulcer activities. For instance, derivatives of 3-[[[2-(3, 4-dimethoxyphenyl)ethyl]carbamoyl]methyl]aminobenzamide were synthesized to improve solubility and bioavailability for anti-ulcer applications. These studies are crucial in the development of new pharmaceuticals for treating ulcerative conditions (Hosokami et al., 1995).

4. Polymer Science

In the field of materials science, benzamide derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials are of interest due to their thermal stability and potential applications in high-performance polymers. The research delves into new synthetic routes and characterizations of these polyimides, opening avenues for advanced materials development (Butt et al., 2005).

Safety And Hazards

Based on the safety data sheet for benzamide, it is advised against food, drug, pesticide, or biocidal product use . It is harmful if swallowed and suspected of causing genetic defects .

Future Directions

While specific future directions for 3-Ethenylbenzamide are not available, the field of therapeutic peptides, which includes benzamides, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

3-ethenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWZMZNDYXEKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501867
Record name 3-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylbenzamide

CAS RN

16260-62-1
Record name 3-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Vinylbenzoyl chloride is saturated with ammonia gas to afford an immediate precipitate. This mixture is poured into EtOAc and extracted with water and brine. The EtOAc is dried, filtered, and concentrated to afford the title compound: mp=128-130° C.; 1H NMR (CDCl3) δ 7.86 (d, J=1.3 Hz, 1H), 7.66 (dd, J=8.6, 1.0 Hz, 1H), 7.57 (d, 7.8 Hz, 1H), 7.41 (t, 7.8 Hz, 1H), 6.75 (dd, J=17.4, 10.9 Hz, 1H), 6.05 (br s, 1H), 5.83 (d, J=17.9 Hz, 1H), 5.61 (br s, 1H), 5.34 (d, J=10.9 Hz, 1H).
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